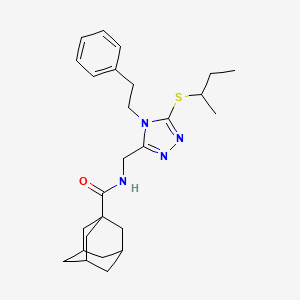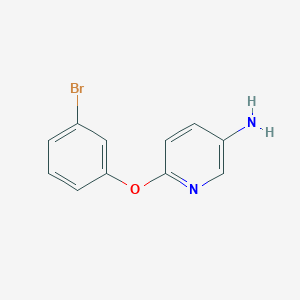![molecular formula C17H13ClN2O2 B2967976 1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956199-29-4](/img/structure/B2967976.png)
1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a phenyl group (a six-membered carbon ring), and a carboxylic acid group (a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group). The “2-chlorobenzyl” indicates a benzene ring with a chlorine atom and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl group, and the carboxylic acid group. The “2-chlorobenzyl” part of the molecule indicates that the benzene ring is substituted with a chlorine atom and a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation. The pyrazole ring might also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar carboxylic acid group might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the intermolecular forces present, which are influenced by the functional groups in the molecule .科学的研究の応用
Optical Nonlinearity Studies
A study conducted by Chandrakantha et al. (2013) explored the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are related to the compound . The research highlighted their potential as materials for optical nonlinearity applications. It was observed that these compounds, especially those with carboxylic acid groups, exhibited significant nonlinear optical properties, making them potential candidates for optical limiting applications.
Coordination Compounds and Photoluminescent Properties
In another study, Liu et al. (2015) synthesized coordination compounds using pyrazole-3-carboxylic acid derivatives. These compounds demonstrated unique photoluminescent behaviors, attributed to various charge transitions within the structures. The study provides insights into the potential use of pyrazole carboxylic acids in the development of materials with photoluminescent properties.
Functionalization and Cyclization Reactions
Yıldırım and Kandemirli (2006) conducted studies on the functionalization of 1H-pyrazole-3-carboxylic acid, focusing on its reactions with aminophenols. This research highlights the versatility of pyrazole carboxylic acids in forming various derivatives, which could have implications in material science and pharmaceuticals.
Synthesis of Oligo-Pyrazole Thin Films
The synthesis of oligo-pyrazole thin films was explored by Cetin et al. (2018). They investigated the optical properties of these films, finding them suitable for optoelectronic applications. The study demonstrates the potential of pyrazole derivatives in creating materials with unique optical properties.
Structural Analysis of Pyrazole Derivatives
The structural and spectral characteristics of 1H-pyrazole-4-carboxylic acid derivatives were examined in a study by Viveka et al. (2016). This research provides insights into the molecular structure of these compounds, which is crucial for understanding their reactivity and potential applications in various scientific fields.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-9-5-4-8-13(15)10-20-11-14(17(21)22)16(19-20)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSYOXTAUSOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)
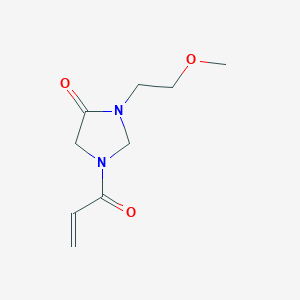
![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)

![4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)
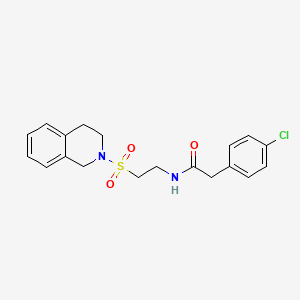
![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)
![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)
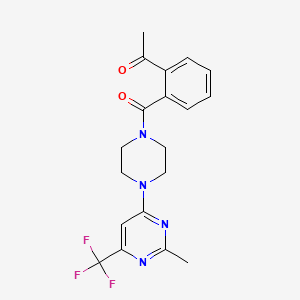
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967909.png)
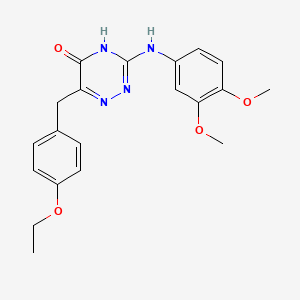
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)
